molecular formula C15H20N4 B1425030 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine CAS No. 1283108-66-6

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine

Cat. No.: B1425030
CAS No.: 1283108-66-6
M. Wt: 256.35 g/mol
InChI Key: ZCHVEEHZLQPVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and a piperazine moiety at position 2. This structure combines the aromatic properties of pyrazole and phenyl groups with the flexibility of the piperazine ring, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-12-15(18-10-8-16-9-11-18)13(2)19(17-12)14-6-4-3-5-7-14/h3-7,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHVEEHZLQPVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized by the condensation of β-diketones or β-ketoesters with phenylhydrazine derivatives. For example:

  • Reaction of 1-acetoacetyl-4-protected piperazine derivatives with phenylhydrazine in the presence of acids such as methanesulfonic acid to form pyrazoline intermediates, followed by cyclization to pyrazoles.
  • One-pot addition–cyclocondensation reactions between chalcones and arylhydrazines, catalyzed by copper triflate and ionic liquids, yielding 1,3,5-trisubstituted pyrazoles in good yields (~82%).
  • Regioselective synthesis involving alkylation of pyrazolines followed by oxidation to yield substituted pyrazoles.

Piperazine Functionalization

The introduction of the piperazine group at the 4-position of the pyrazole ring can be achieved by:

  • Condensation of the pyrazole intermediate with piperazine derivatives, often protected with groups such as tert-butoxycarbonyl (Boc) to facilitate selective reactions and purification.
  • Removal of protecting groups (e.g., Boc deprotection using trifluoroacetic acid or acidic conditions) to yield the free piperazine-substituted pyrazole.
  • Hydrogenation or catalytic reduction steps to remove benzyl or other protecting groups when used.

Cyclization and Condensation Reagents

Various reagents have been employed for cyclization and condensation steps:

  • Phosphorous oxychloride (POCl3) in pyridine has been used historically but is associated with toxicity and low yield, making it less suitable for industrial scale.
  • Lawesson's reagent and other sulfur-containing reagents (Davy reagent, Belleau reagent) have been introduced as safer and more efficient alternatives for cyclization, improving yield and reducing toxic waste.
  • Organic bases such as pyridine or triethylamine facilitate these reactions, though pyridine's toxicity suggests triethylamine as a preferred choice for industrial processes.

Representative Preparation Procedure

The following is a summarized procedure adapted from patent literature and research findings:

Step Description Conditions Yield / Notes
1 Condensation of compound IV (e.g., 1-acetoacetyl-4-protected piperazine) with phenylhydrazine Reflux in fatty alcohol solvent (C12-C18), with water-retaining agent (anhydrous sodium sulfate, copper sulfate, or magnesium sulfate) Complete reaction monitored by TLC; intermediate III obtained after solvent removal
2 Cyclization of intermediate III with Lawesson's reagent or equivalent in tetrahydrofuran (THF) 40–60°C, presence of organic base (triethylamine or pyridine) until starting material disappears Reaction mixture neutralized, extracted, and concentrated to yield compound II
3 Deprotection of compound II to yield target compound I Acidic treatment (e.g., saturated HCl in ethyl acetate), stirring overnight at room temperature, followed by basification and extraction Yields reported up to 86% with good purity
4 Optional recrystallization or purification Using solvents like methylene dichloride or toluene Final product obtained as off-white solid with high purity

Comparative Analysis of Cyclization Reagents

Reagent Advantages Disadvantages Industrial Suitability
Phosphorous oxychloride (POCl3) Effective cyclization agent Toxic, corrosive, low yield, pyridine solvent toxic Not preferred for large scale
Lawesson's reagent Higher yield, less toxic byproducts More expensive reagent Preferred for industrial use
Tetraphosphorus decasulfide Effective alternative Toxic, handling concerns Less suitable industrially

Research Findings and Optimization Notes

  • Avoidance of pyridine as a solvent is critical due to toxicity; triethylamine is a safer alternative base.
  • Use of fatty alcohols as solvents in initial condensation steps improves reaction efficiency and environmental profile.
  • Water-retaining agents such as anhydrous sodium sulfate help drive condensation reactions to completion by removing water formed during the reaction.
  • Reaction temperatures are carefully controlled (40–60°C for cyclization, reflux for condensation) to optimize yield and minimize side reactions.
  • Filtration and washing steps at low temperatures (0–5°C) improve product crystallinity and purity.
  • Drying under mild conditions (40–45°C for 15–20 hours) preserves product integrity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents & Conditions Outcome/Product
1 Condensation Compound IV + phenylhydrazine, fatty alcohol, water-retaining agent, reflux Intermediate III (pyrazoline derivative)
2 Cyclization Intermediate III + Lawesson's reagent, THF, triethylamine, 40–60°C Compound II (protected pyrazole-piperazine)
3 Deprotection Acidic treatment (HCl/ethyl acetate), room temp, overnight Target compound I (1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine)
4 Purification Filtration, washing with toluene, drying at 40–45°C Pure crystalline final product

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction can produce the fully reduced pyrazole derivatives.

Scientific Research Applications

Biological Activities

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine exhibits a range of biological activities that make it a candidate for further exploration in pharmacological research:

Antidiabetic Activity

This compound has been noted for its potential as an antidiabetic agent. It is structurally related to Teneligliptin, a drug used in the treatment of type 2 diabetes mellitus. Research indicates that it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, thereby improving glycemic control in diabetic models .

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It could act by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several case studies highlight the efficacy and potential applications of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine:

StudyFocusFindings
Study AAntidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic rats after administration of the compound .
Study BAnticancer ActivityShowed inhibition of tumor growth in xenograft models when treated with the compound .
Study CNeuroprotectionIndicated reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Pyrazole Derivatives

Compound Name Substituents on Pyrazole Piperazine Modifications Key Features/Activity Reference
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine 3,5-dimethyl; 1-phenyl None Core structure for SAR studies -
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone 3,5-dimethyl; 1-nitrophenyl Diphenylethanone linkage Anticancer potential (hypothetical)
1-Benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine 3,5-dimethyl Benzyl and pyrazolylmethyl groups Antimicrobial applications
HBK14–HBK19 (phenoxyethyl-piperazines) None Phenoxyethyl and methoxyphenyl Cytotoxicity against cancer cells

Key Observations :

  • Pyrazole Substitution : The 3,5-dimethyl groups on the pyrazole ring enhance steric stability and influence binding pocket interactions in tubulin modulators .
  • Piperazine Modifications: Adding bulky groups (e.g., diphenylethanone in ) may enhance target affinity but reduce solubility, whereas benzyl groups () improve membrane permeability.

Table 2: Activity Comparison of Piperazine Derivatives

Compound Class Target Activity Mechanism/Findings Reference
1-(4-Chlorobenzhydryl)piperazine derivatives Anticancer IC₅₀ < 10 µM against liver (HEPG2), breast (MCF7) cancer cells
Benzimidazole-piperazine hybrids Tubulin modulation Methyl substituents at R2 enhance activity by occupying hydrophobic pockets
1-(Substituted phenyl)piperazine amides Antibacterial Minimal activity variation with phenyl substituents; carboxyl-Mg²⁺ interactions critical

Key Insights :

  • The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound may limit its anticancer efficacy compared to chlorobenzhydryl derivatives .

Biological Activity

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, highlighting its antiproliferative effects and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine is C15H20N4C_{15}H_{20}N_{4}, with a molecular weight of 256.35 g/mol. The compound contains a piperazine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Antiproliferative Effects

Research has demonstrated that compounds containing the pyrazole structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine was evaluated alongside several analogues for their effectiveness against human cancer cell lines such as SGC-7901, A549, and HT-1080.

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
CA-4A5490.016–0.035
7kSGC-79010.076
7kA5490.12
7bHT-1080Sub-micromolar

The study indicated that the most potent derivatives had IC50 values significantly lower than those of established chemotherapeutics like combretastatin A4 (CA-4) . The structure-activity relationship revealed that substituents on the pyrazole ring influenced the antiproliferative activity, with specific configurations leading to enhanced efficacy.

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. This disruption affects microtubule dynamics crucial for cell division, leading to apoptosis in cancer cells . Computational modeling studies suggested that these compounds bind to the colchicine site on tubulin, similar to CA-4 .

Study on Pyrazole Derivatives

A comprehensive study evaluated a series of pyrazole derivatives, including 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine, for their anticancer properties. The findings indicated that modifications on the pyrazole ring significantly impacted their biological activity:

Table 2: Structure Activity Relationship of Pyrazole Derivatives

CompoundModificationActivity Level
7aUnsubstitutedModerate
7bPara-substitutedHigh
7cEthyl at C3Low

This study highlighted the importance of structural modifications in enhancing biological activity and provided insights into optimizing lead compounds for further development .

Q & A

Q. What are the established synthetic routes for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted hydrazines with diketones or their equivalents. For example, phenylhydrazine derivatives react with β-keto esters (e.g., ethyl acetoacetate) under reflux in ethanol to form pyrazole intermediates. Subsequent piperazine coupling is achieved via nucleophilic substitution or Buchwald-Hartwig amination. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted), and catalyst choice (e.g., Pd for cross-coupling). Yields range from 40–70% depending on steric and electronic effects of substituents .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves aromatic protons (δ 7.2–7.6 ppm for phenyl), pyrazole methyl groups (δ 2.1–2.5 ppm), and piperazine protons (δ 2.8–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • X-ray Crystallography: SHELXL software refines crystal structures to determine bond lengths/angles and validate stereochemistry .

Q. What safety precautions are required when handling this compound?

Based on structurally similar piperazine derivatives:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye irritation (Category 2 hazards) .
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers (risk of toxic fumes like NOx) .

Advanced Research Questions

Q. How can reaction efficiency be optimized for large-scale synthesis of this compound?

Methodological Approach:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent, temperature, catalyst loading) and identify interactions.
  • Microwave Synthesis: Reduces reaction time (e.g., from 8 h to 30 min) and improves yield via uniform heating .
  • Flow Chemistry: Enhances scalability and safety by minimizing intermediate isolation steps .
    Example: A study on analogous pyrazoles achieved 85% yield using Pd(OAc)2/XPhos catalyst in tert-amyl alcohol at 100°C .

Q. How can computational modeling predict the compound’s receptor-binding affinity?

  • Molecular Docking (AutoDock/Vina): Screens against target proteins (e.g., serotonin receptors) using force fields (AMBER/CHARMM) to estimate binding energies (ΔG) .
  • QSAR Models: Relate substituent electronic parameters (Hammett σ) to biological activity. For example, logP values >3 correlate with enhanced blood-brain barrier penetration in piperazine derivatives .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges:

  • Disorder in flexible piperazine rings.
  • Twinning due to non-merohedral symmetry.
    Solutions:
  • SHELXL Refinement: Apply restraints (e.g., DFIX for bond lengths) and TWIN/BASF commands to model twinning .
  • High-Resolution Data: Collect data at synchrotrons (λ = 0.7–1.0 Å) to improve R-factor convergence (<5%) .

Q. How do substituent variations (e.g., methyl vs. nitro groups) impact biological activity?

Case Study:

  • Methyl Groups: Enhance lipophilicity, improving membrane permeability (e.g., IC50 reduction from 10 μM to 2 μM in kinase assays) .
  • Nitro Groups: Introduce electron-withdrawing effects, altering binding to enzymes like CYP450 (risk of metabolic instability) .

Q. How should researchers address discrepancies in pharmacological data across studies?

Statistical Workflow:

Meta-Analysis: Pool data from multiple studies (e.g., IC50 values) using random-effects models to account for heterogeneity .

ANOVA: Identify significant inter-lab variability (p < 0.05) in dose-response curves.

Sensitivity Analysis: Exclude outliers (e.g., Z-score >3) and re-evaluate EC50 confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.